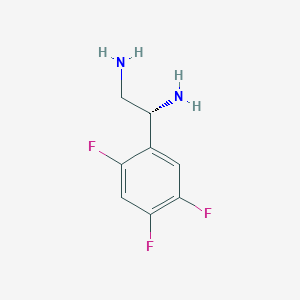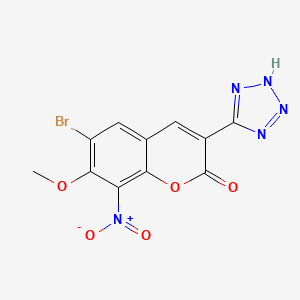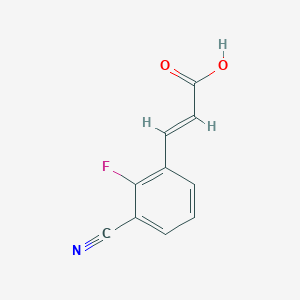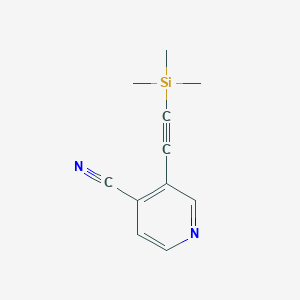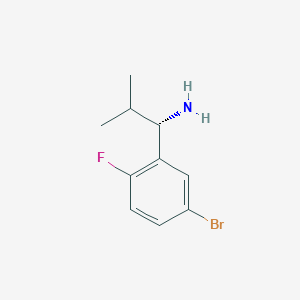
(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methyl group on the propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-2-fluorobenzene.
Bromination and Fluorination: The bromination and fluorination of benzene derivatives are carried out using bromine and fluorine sources under controlled conditions.
Formation of the Amine: The brominated and fluorinated benzene derivative is then subjected to amination reactions to introduce the amine group. This step often involves the use of amine precursors and catalysts to facilitate the reaction.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine: This compound shares a similar structure but with a cyclopropyl group instead of a methyl group.
2-Bromo-5-fluorobenzyl alcohol: This compound has a similar phenyl ring with bromine and fluorine substituents but differs in the functional group attached to the ring.
Uniqueness
(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of substituents and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
GALDKGOMVYUJEM-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


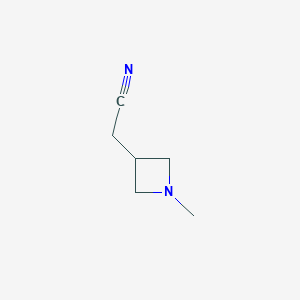
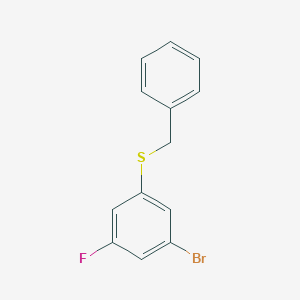
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)
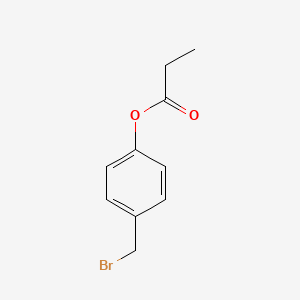
![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)

![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)
